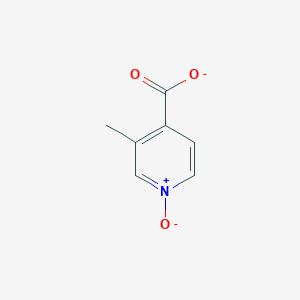

Methylisonicotinate N-oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methylisonicotinate N-oxide is a useful research compound. Its molecular formula is C7H6NO3- and its molecular weight is 152.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Oxidative Transformations

Methylisonicotinate N-oxide participates in oxidation reactions under controlled conditions. Key findings include:

-

Peracid-mediated oxidation : Reaction with m-chloroperbenzoic acid (m-CPBA) in anhydrous chloroform yields stable intermediates, with electron-withdrawing substituents (e.g., CO₂Me, NO₂) enhancing reactivity .

-

Electrochemical oxidation : Generates a cation radical intermediate under photoredox conditions, enabling C–H functionalization at the pyridine ring .

Table 1: Oxidation Reagents and Outcomes

| Reagent | Conditions | Product/Intermediate | Yield/Conversion | Source |

|---|---|---|---|---|

| m-CPBA | CHCl₃, 25°C | Stable N-oxide adduct | 63–87% | |

| Mes-Acr⁺ (photoredox) | Visible light, MeCN/DMF | Cation radical (ESI-MS confirmed) | – |

Reductive Pathways

Reduction of the N-oxide group is achievable via:

-

Sodium borohydride (NaBH₄) : Converts N-oxide to the parent pyridine derivative at ambient temperature, with selectivity influenced by steric hindrance .

-

Catalytic hydrogenation : Limited efficacy due to competing ring hydrogenation .

Nucleophilic Substitution Reactions

The N-oxide group enhances electrophilicity at specific ring positions:

-

Regioselective substitution : 3-/5-positions exhibit higher reactivity toward isocyanides and amines. Substituent effects were quantified using trimethylsilyl triflate (TMSOTf) as an activator .

Table 2: Substituent Effects on Substitution Regioselectivity

| Substituent (R) | Position | Major Product Ratio (a:b) | Yield (%) | Source |

|---|---|---|---|---|

| CO₂Me | 3 | 5:1 | 40 | |

| OMe | 4 | 3:2 | 76 | |

| NO₂ | 3 | <1:20 | 60 |

Mechanistic studies suggest TMSOTf activates the N-oxide via O-silylation, facilitating nucleophilic attack at electron-deficient carbons .

Decomposition and Rearrangements

Thermal or acidic conditions trigger decomposition:

-

Meisenheimer rearrangement : Occurs at >120°C, yielding N-allyl derivatives via -sigmatropic shifts .

-

Polonovski reaction : N-oxide reacts with acylating agents (e.g., AcCl) to form iminium intermediates, often leading to β-elimination products .

Critical stability thresholds :

Key Mechanistic Insights

Eigenschaften

Molekularformel |

C7H6NO3- |

|---|---|

Molekulargewicht |

152.13 g/mol |

IUPAC-Name |

3-methyl-1-oxidopyridin-1-ium-4-carboxylate |

InChI |

InChI=1S/C7H7NO3/c1-5-4-8(11)3-2-6(5)7(9)10/h2-4H,1H3,(H,9,10)/p-1 |

InChI-Schlüssel |

OMPBCHVDILLLFU-UHFFFAOYSA-M |

Kanonische SMILES |

CC1=C(C=C[N+](=C1)[O-])C(=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.